(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, nitration, and sulfonylation under controlled conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
While specific medical applications would require thorough research, compounds with similar structures are often investigated for their pharmacological potential.
Industry
In industry, this compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, influencing biochemical pathways. The presence of nitro and sulfonyl groups suggests potential for redox activity and interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(benzenesulfonyl)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enenitrile: can be compared with other nitroaromatic compounds, sulfonyl derivatives, and nitrile-containing molecules.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-16-6-9-18(10-7-16)29-21-11-8-17(24(25)26)12-15(21)13-20(14-23)30(27,28)19-4-2-1-3-5-19/h1-13H/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAYJQDLGJOIE-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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